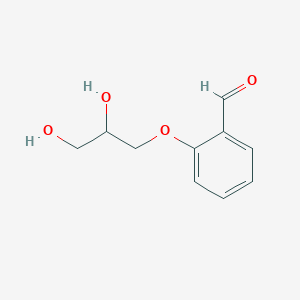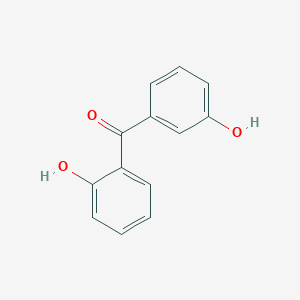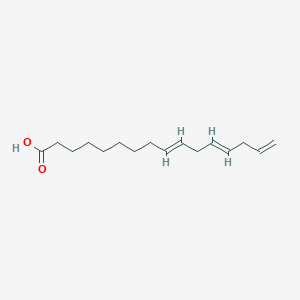
9,12,15-Hexadecatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12,15-Hexadecatrienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C16H26O2. It is characterized by three double bonds located at the 9th, 12th, and 15th carbon atoms in the carbon chain. . It is a member of the omega-3 fatty acids and plays a significant role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,12,15-Hexadecatrienoic acid can be achieved through several methods. One common approach involves the use of fatty acid desaturases, which introduce double bonds into the fatty acid chain. For example, the desaturation of hexadecanoic acid (palmitic acid) can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as cyanobacteria and certain plants. These organisms naturally produce the compound as part of their lipid metabolism . The extraction process typically involves solvent extraction followed by purification steps to isolate the desired fatty acid.
Análisis De Reacciones Químicas
Types of Reactions
9,12,15-Hexadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated fatty acid.
Substitution: The carboxyl group of the fatty acid can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium) is a typical method.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
9,12,15-Hexadecatrienoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9,12,15-Hexadecatrienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that play roles in inflammation and immune responses . The compound targets various molecular pathways, including those involved in lipid metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
9,12,15-Octadecatrienoic acid (Linolenic acid): Another omega-3 fatty acid with similar double bond positions but with an 18-carbon chain.
9,12-Octadecadienoic acid (Linoleic acid): An omega-6 fatty acid with two double bonds at the 9th and 12th positions.
9-Hexadecenoic acid (Palmitoleic acid): A monounsaturated fatty acid with a single double bond at the 9th position.
Uniqueness
9,12,15-Hexadecatrienoic acid is unique due to its specific double bond configuration and its role as a precursor to bioactive lipid mediators. Its presence in certain cyanobacteria and plants also distinguishes it from other fatty acids .
Propiedades
Fórmula molecular |
C16H26O2 |
|---|---|
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
(9E,12E)-hexadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2,4-5,7-8H,1,3,6,9-15H2,(H,17,18)/b5-4+,8-7+ |
Clave InChI |
OAXMYGCFSSOPQP-AOSYACOCSA-N |
SMILES isomérico |
C=CC/C=C/C/C=C/CCCCCCCC(=O)O |
SMILES canónico |
C=CCC=CCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


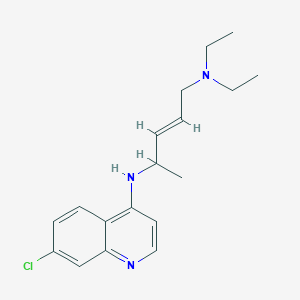
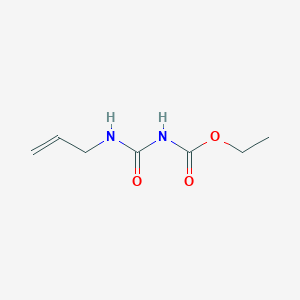
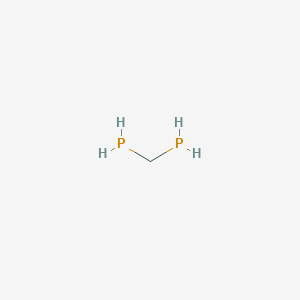
![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
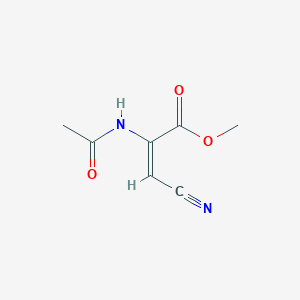
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
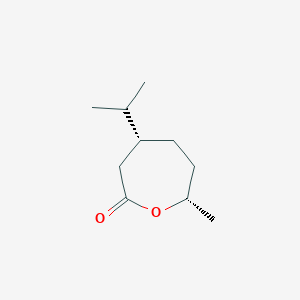
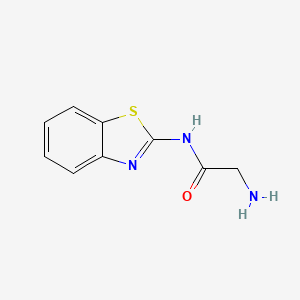
![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)
